Cas no 48208-26-0 (RG108)

RG108 structure
Product name:RG108
RG108 Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-propanoicacid, a-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-,(aS)-
- RG108
- N-Phthalyl-L-tryptophan
- (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid
- RG 108 (N-Phthalyl-L-Tryptophan)
- RG 108,N-Phthalyl-L-tryptophan
- RG-108
- DNA Methyltransferase Inhibitor
- N-phthalimide l-tryptophane
- N-Phth-Trp-OH
- (S)-3-(Indol-3-yl)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propanoic acid
- RG 108
- C19H14N2O4
- (s)-N-phthaloyltryptophan
- NCIStruc2_000834
- NCIStruc1_001775
- 2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid
- (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- BIR1004
- AOB6949
- SYN3037
- HMS3651D15
- BCP06930
- E
- NSC-401077
- s2821
- CS-1248
- EN300-7363574
- (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- 48208-26-0
- NCGC00014891-02
- (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- SW219042-1
- EX-A2208
- NCGC00014891-03
- Q27166807
- (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid.
- HY-13642
- AC-32704
- CHEMBL1564869
- AKOS024457533
- MFCD08705332
- HB1377
- NCGC00014891
- SCHEMBL164192
- NCI401077
- NSC783334
- NSC-783334
- P2023
- CHEBI:95041
- DTXSID801017660
- (2S)-2-(1,3-dioxo-2-isoindolyl)-3-(1H-indol-3-yl)propanoic acid
- NCGC00097992-01
- CCG-37087
- BDBM50389497
- BRD-K89391146-001-01-5
- HPTXLHAHLXOAKV-INIZCTEOSA-N
- DA-67183
- BRD-K89391146-001-08-0
-
- MDL: MFCD08705332
- Inchi: 1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1
- InChI Key: HPTXLHAHLXOAKV-INIZCTEOSA-N
- SMILES: O=C1C2=C([H])C([H])=C([H])C([H])=C2C(N1[C@]([H])(C(=O)O[H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O
Computed Properties
- Exact Mass: 334.09500
- Monoisotopic Mass: 334.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.5
- XLogP3: 2.6
Experimental Properties
- Color/Form: No data available
- Density: 1.502±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 179.0 to 183.0 deg-C
- Boiling Point: 670.3°C at 760 mmHg
- Flash Point: 320.3±30.1 °C
- Refractive Index: 1.723
- Solubility: Almost insoluble (0.043 g/l) (25 º C),
- PSA: 90.47000
- LogP: 2.39770
- Sensitiveness: Light Sensitive
RG108 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301 + P310
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H301
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
RG108 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 688347-50MG |
RG108, 98%, a non-nucleoside inhibitor of DNA methyltransferase with an IC50 of 115 Nm |
48208-26-0 | 98% | 50MG |
¥ 3354 | 2022-04-26 | |
LKT Labs | R2400-10 mg |
RG-108 |
48208-26-0 | ≥98% | 10mg |
$143.10 | 2023-07-10 | |
ChemScence | CS-1248-10mg |
RG108 |
48208-26-0 | 99.81% | 10mg |
$79.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026162-250mg |
RG108,98% |
48208-26-0 | 98% | 250mg |
¥748 | 2024-05-23 | |
Key Organics Ltd | ES-0018-5MG |
RG 108 |
48208-26-0 | >97% | 5mg |
£51.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R95400-10mg |
RG108 |
48208-26-0 | 10mg |
¥168.0 | 2021-09-08 | ||
Axon Medchem | 1691-2 x 10 mg |
RG 108 |
48208-26-0 | 99% | 2 x 10 mg |
€120.00 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2023-50mg |
RG108 |
48208-26-0 | 98.0%(LC&T) | 50mg |
¥190.0 | 2023-09-02 | |
Ambeed | A548158-10mg |
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid |
48208-26-0 | 98% | 10mg |
$40.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2038-10 mg |
RG108 |
48208-26-0 | 98.00% | 10mg |
¥771.00 | 2022-02-28 |
RG108 Related Literature
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
48208-26-0 (RG108) Related Products
- 4302-66-3(N-Benzoyl-L-Tryptophan)
- 946287-72-5(1-{(4-ethylphenyl)carbamoylmethyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 1563441-48-4(methyl (2Z)-3-(3-chlorophenyl)pent-2-enoate)
- 2228692-77-9(2-(2-cyclopropyl-1,3-thiazol-4-yl)-3,3-difluoropropan-1-amine)
- 392243-50-4(3,4,5-triethoxy-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 1361904-90-6(5-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetic acid)
- 1941-24-8(Tetramethylammonium nitrate)
- 2680797-21-9(5-Fluoro-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid)
- 1153558-06-5(5-(propane-1-sulfonyl)methylfuran-2-carboxylic acid)
- 134695-74-2(Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:48208-26-0)RG108

Purity:99%/99%
Quantity:250mg/1g
Price ($):169.0/405.0
atkchemica
(CAS:48208-26-0)RG108

Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry